ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-thienyl group at position 2 and an ethyl carbamate moiety at position 3. The imidazo[1,2-a]pyridine scaffold is widely explored in medicinal chemistry due to its bioisosteric resemblance to purines and its versatility in interacting with biological targets.
For example, imidazo[1,2-a]pyridine precursors are often prepared via cyclization of 2-aminopyridines with α-haloketones, followed by functionalization at position 3 using carbamoylating agents like ethyl chloroformate .
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
ethyl N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-14(18)16-13-12(10-6-5-9-20-10)15-11-7-3-4-8-17(11)13/h3-9H,2H2,1H3,(H,16,18) |
InChI Key |
AEIVETDGHMWTRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction
This method involves 2-aminopyridine, thiophene-2-carbaldehyde, and an isonitrile, catalyzed by acids such as HCl or perchloric acid. For example:
-
Reactants : 2-Aminopyridine (1.0 equiv), thiophene-2-carbaldehyde (1.2 equiv), tert-butyl isocyanide (1.1 equiv).
-
Conditions : 0.1 M HCl in ethanol, 80°C, 12 h.
The reaction proceeds via imine formation, followed by cyclization and dehydration (Figure 1). Thiophene-2-carbaldehyde ensures regioselective incorporation of the thienyl group at C2.
Metal-Free Condensation Strategies
Alternative protocols avoid metal catalysts by using bromomalonaldehyde or dichloroacetone with 2-aminopyridine derivatives:
-
Substrates : 2-Aminopyridine + 1,3-dichloroacetone.
-
Conditions : PEG-400/H2O, 60°C, 6 h.
-
Yield : 70–82% for 3-chloroimidazo[1,2-a]pyridines, which may undergo subsequent thienylation.
Thienyl groups are occasionally introduced via Suzuki coupling post-core formation, though this requires palladium catalysts.
Carbamate Functionalization at Position 3
The carbamate group is introduced via alkoxycarbonylation, often leveraging photoredox catalysis or radical-based mechanisms.
Photoredox-Mediated Alkoxycarbonylation
Visible light-driven methods using ethyl carbazate (H2NNHCO2Et) and persulfate oxidants are highly effective:
-
Reactants : Imidazo[1,2-a]pyridine (1.0 equiv), ethyl carbazate (2.0 equiv), Na2S2O8 (1.5 equiv).
-
Conditions : Eosin Y (2 mol%), CH3CN/H2O (3:1), blue LED (450 nm), 25°C, 24 h.
The mechanism involves:
Nucleophilic Substitution Approaches
Pre-functionalized substrates with leaving groups (e.g., bromide) at C3 allow carbamate installation via SNAr:
-
Substrates : 3-Bromoimidazo[1,2-a]pyridine + ethyl carbamate.
-
Conditions : K2CO3, DMF, 100°C, 18 h.
This method is less efficient than photoredox pathways due to competing side reactions.
Optimization and Catalytic Systems
Solvent and Temperature Effects
Catalyst Screening
| Catalyst | Reaction Type | Yield (%) | Selectivity (C3:C2) |
|---|---|---|---|
| Eosin Y | Alkoxycarbonylation | 61–71 | >20:1 |
| HCl | Groebke Reaction | 78–85 | N/A |
| Ru(bpy)3Cl2 | Alternative Photoredox | 50–60 | 10:1 |
Eosin Y outperforms metal-based catalysts in cost and environmental impact.
Challenges and Alternative Strategies
Byproduct Formation
Chemical Reactions Analysis
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazo[1,2-a]pyridine core are replaced with other groups.
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate belongs to a class of compounds known as imidazo[1,2-a]pyridines. These compounds are characterized by their unique structural features that contribute to their biological activity. The synthesis of this compound involves various organic reactions, typically starting from readily available precursors.
Recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of this compound, utilizing methods such as microwave-assisted synthesis and solvent-free conditions to enhance the reaction efficiency .
GABA-A Receptor Modulation
One of the primary applications of this compound is its role as a modulator of GABA-A receptors. These receptors are crucial in the central nervous system (CNS), mediating inhibitory neurotransmission. Selective agonists targeting specific subunits of GABA-A receptors have been shown to produce anxiolytic effects with fewer side effects compared to traditional benzodiazepines .
Research indicates that compounds similar to this compound can selectively bind to δ-subunit-containing GABA-A receptors, potentially leading to novel treatments for anxiety disorders and other CNS conditions .
Anticancer Properties
The thienopyridine core present in this compound has been associated with various pharmacological activities, including anticancer properties. Thieno[2,3-b]pyridine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Selective GABA-A Agonists
A study highlighted the efficacy of δ-selective agonists in alleviating symptoms related to Rett syndrome by enhancing tonic GABAergic inhibition . this compound was identified as a potential candidate for further investigation due to its selective action on GABA-A receptors.
Antitumor Activity
In another study focusing on thieno[2,3-b]pyridine derivatives, compounds exhibiting structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines . These findings suggest that further exploration of this compound could lead to the development of new anticancer agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, resulting in its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
*Calculated based on analogous structures.
Key Observations :
- Carbamate vs. Amide (DS2) : The carbamate group in the target compound may offer intermediate hydrolytic stability compared to DS2’s benzamide, which is more resistant to enzymatic degradation. DS2’s 4-chlorobenzamide group enhances binding to GABAA receptors, suggesting that the target’s carbamate could exhibit distinct pharmacokinetic or target engagement profiles .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
*Predicted using fragment-based methods.
Key Observations :
- Esters (e.g., ) exhibit higher solubility in organic solvents but lower metabolic stability .
Biological Activity
Ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with various biological targets, including GABA receptors, and its implications for treating neurological and psychiatric disorders.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility in medicinal applications. The presence of the thienyl group enhances its interaction with biological targets.
1. GABA Receptor Modulation
One of the primary areas of research surrounding this compound is its role as a modulator of GABA_A receptors. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can act as agonists at these receptors, which are crucial in mediating anxiolytic effects. For instance, compounds similar to this compound have shown significant anxiolytic activity in animal models, particularly in the elevated plus maze test .
2. Anticancer Properties
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold possess anticancer properties. This compound may exhibit cytotoxic effects against various cancer cell lines. A study highlighted that related compounds demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells .
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate and related derivatives?
- The synthesis typically involves cyclization of aminopyridines with chloro ketones to form the imidazo[1,2-a]pyridine core. Subsequent functionalization at the 3-position includes reactions with carbamates or thiadiazole derivatives. For example, primary amines (e.g., 12a-c) are reacted with butoxyaminocyclobutenedione or methoxyaminothiadiazole 1-oxide to introduce diverse substituents . Characterization methods such as NMR, IR, and mass spectrometry are critical for structural validation .
Q. What experimental models are used to evaluate the cytoprotective activity of this compound?
- Cytoprotective properties are assessed using in vivo rat models, including ethanol (EtOH)-induced gastric lesions and hydrochloric acid (HCl) injury models. Activity is quantified by comparing lesion inhibition rates to reference compounds like SCH-28080. For instance, compound 19c (structurally analogous) showed comparable efficacy to SCH-28080 in these models .
Q. How is receptor selectivity determined for imidazo[1,2-a]pyridine derivatives targeting GABA-A receptors?
- Subtype specificity is evaluated using electrophysiological assays on recombinant GABA-A receptors (e.g., α4β2δ subtypes). Ligands like DS2 (a structural analog) are tested at varying concentrations (e.g., 50 μM) to measure potentiation of GABA-induced currents. Selectivity is confirmed by insensitivity to ethanol or neurosteroids (e.g., THDOC) .
Advanced Research Questions
Q. How do structural modifications at the 3-position influence biological activity?
- Substituents like thiadiazole or benzyloxy groups enhance cytoprotection but reduce antisecretory activity. For example, 19c’s thiadiazole moiety improved cytoprotective efficacy, while bulky aromatic groups (e.g., benzyloxy) increased metabolic stability. Structure-activity relationship (SAR) studies are guided by computational modeling of steric and electronic effects .
Q. What methodologies resolve contradictions between antisecretory and cytoprotective data in preclinical studies?
- Divergent outcomes arise from tissue-specific receptor expression. Antisecretory activity is tested in gastric fistula rat models, while cytoprotection is evaluated in mucosal injury models. Pharmacokinetic profiling (e.g., tissue distribution, half-life) and receptor localization studies (e.g., immunohistochemistry) clarify mechanistic disparities .
Q. How can metal-free synthetic approaches improve scalability of imidazo[1,2-a]pyridine derivatives?
- Oxidative C(sp²)-H bond activation using H₂O₂/DMSO enables regioselective synthesis of bisimidazopyridinylmethanes without transition metals. This method achieves >80% yield under mild conditions and reduces purification complexity, making it suitable for large-scale production .
Q. What strategies validate target engagement in neurosteroid-related studies?
- Radioligand binding assays (e.g., using ³H-labeled compounds) and fluorescent probes (e.g., nitrobenzoxadiazole derivatives) quantify binding affinity to δ-GABA-A receptors. Competitive displacement experiments with DS2 confirm specificity .
Methodological Tables
Table 1. Key Cytoprotective Data from Preclinical Studies
| Compound | EtOH Model (% Inhibition) | HCl Model (% Inhibition) | Reference |
|---|---|---|---|
| 19c | 78 ± 5 | 82 ± 4 | |
| SCH-28080 | 75 ± 6 | 80 ± 5 |
Table 2. GABA-A Receptor Subtype Selectivity Profile
| Receptor Subtype | DS2 Potentiation (EC₅₀, μM) | Ethanol Sensitivity |
|---|---|---|
| α4β2δ | 0.9 ± 0.2 | No effect |
| α1β2γ2 | >100 | Sensitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
